molecular formula C17H18N2O6 B11486862 Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11486862
M. Wt: 346.3 g/mol
InChI Key: ZAPKVCDYGLQXQD-UHFFFAOYSA-N
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Description

Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzodioxin ring with a tetrahydropyridine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents like N,N-dimethylformamide and bases such as lithium hydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its combination of a benzodioxin ring and a tetrahydropyridine moiety

Properties

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C17H18N2O6/c1-9-15(17(22)23-2)11(8-14(20)18-9)16(21)19-10-3-4-12-13(7-10)25-6-5-24-12/h3-4,7,11H,5-6,8H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

ZAPKVCDYGLQXQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)OC

Origin of Product

United States

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